3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H13Br2N3 and its molecular weight is 323.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.94557 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods The synthesis of dibromo-triazoles, such as 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole, involves halogenation reactions of triazoles with brominating agents. For instance, 3,5-Dibromo-4H-1,2,4-triazole can be synthesized from 1H-1,2,4-triazole using bromine or N-bromosuccinimide. The products, including amino derivatives, serve as important functional materials due to their high biological activity and systemic nature. These compounds are characterized using techniques such as 1H-NMR, 13C-NMR, infrared (IR), LC-MS, XRD, and elementary analysis, confirming their structures and the presence of isomers (Yu et al., 2014).
Chemical Reactions this compound participates in various chemical reactions, leading to the formation of novel compounds. For example, reactions with NH-azoles can yield 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, demonstrating the versatility of dibromo-triazoles in synthesizing complex heterocyclic compounds. The structures of the reaction products depend on the substitution rates of leaving groups, highlighting the compound's reactivity and potential for further chemical modification (Khaliullin et al., 2014).
Heterocyclic Compounds Synthesis Dibromo-triazoles are foundational in synthesizing a broad array of heterocyclic compounds with applications in medicine, pesticides, and energetic materials. The introduction of halogen atoms and amino groups into the triazole ring yields important intermediates for further modifications. Such compounds, characterized by IR, EI-MS, ESI-MS, 1H and13C-NMR techniques, form the basis for developing various industrial and pharmaceutical agents, highlighting the chemical's importance in synthetic organic chemistry (Wang et al., 2020).
Properties
IUPAC Name |
3,5-dibromo-1-(cyclohexylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMITLTDBSELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.